Enantiomer-Specific Herbicidal Activity: R-Enantiomer vs. S-Enantiomer and Racemate
The herbicidal activity of quizalofop-ethyl resides exclusively in its R-enantiomer, quizalofop-P-ethyl. The racemic mixture, quizalofop-ethyl, comprises an equimolar ratio of the active R-enantiomer and the inactive S-enantiomer. As confirmed by the original manufacturer, the S-enantiomer exhibits no herbicidal activity against target grass species [1]. Consequently, for any given application rate, the use of the racemic product introduces 50% inert and biologically unnecessary chemical load into the environment. In contrast, quizalofop-P-ethyl delivers the full labeled herbicidal dose entirely as the active stereoisomer, maximizing efficacy per unit mass of active ingredient applied. This stereochemical purity is a direct outcome of chiral synthesis strategies designed to yield high optical content, as described in patents and academic literature [2].
| Evidence Dimension | Herbicidal Activity Attribution |
|---|---|
| Target Compound Data | R-enantiomer (quizalofop-P-ethyl): 100% of herbicidal activity |
| Comparator Or Baseline | S-enantiomer: 0% of herbicidal activity; Racemic quizalofop-ethyl: 50% active, 50% inactive |
| Quantified Difference | 100% activity in target compound vs. 50% activity in racemate |
| Conditions | Enantiomer-specific ACCase inhibition assays and whole-plant bioassays |
Why This Matters
For procurement, this establishes that a unit mass of quizalofop-P-ethyl provides twice the active herbicidal power compared to the same unit mass of racemic quizalofop-ethyl, directly impacting dose-response calculations and formulation efficiency.
- [1] Nissan Chemical Corporation. (n.d.). ACTION | TARGA Quizalofop. Retrieved from https://www.nissanchem.co.jp/eng/targa/action/ View Source
- [2] Nutrichem Lab Co., Ltd. (2009). Preparation method of Quizalofop-p-ethyl with high optical content. Chinese Patent CN101531640A. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN101531640A View Source
